molecular formula C7H15NO B2818073 (2-Aminocyclohexyl)methanol CAS No. 5691-21-4; 5691-37-2; 89854-92-2

(2-Aminocyclohexyl)methanol

Cat. No.: B2818073
CAS No.: 5691-21-4; 5691-37-2; 89854-92-2
M. Wt: 129.203
InChI Key: GCWPGEWXYDEQAY-UHFFFAOYSA-N
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Description

(2-Aminocyclohexyl)methanol (CAS: 5691-21-4) is a cyclohexane derivative featuring both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group on adjacent carbon atoms. Its molecular formula is C₇H₁₅NO (molecular weight: 129.20 g/mol), and it exists predominantly in the trans stereoisomeric form due to steric and electronic preferences . This compound is a chiral building block in organic synthesis, particularly in pharmaceuticals, where its amino and hydroxyl groups enable diverse functionalization .

The hydrochloride salt form (CAS: 28250-45-5, molecular weight: 165.66 g/mol) enhances solubility in polar solvents and stability, making it advantageous for drug formulation . Synthetically, it is prepared via reductive amination or DIBAL-H-mediated reductions, as demonstrated in protocols involving methyl aminobenzoate derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane Derivatives with Functional Group Variations

a) Cyclohexanemethanol (CAS: 100-49-2)

  • Molecular Formula : C₇H₁₄O
  • Molecular Weight : 114.19 g/mol
  • Key Differences: Lacks the amino group, reducing reactivity and toxicity.
  • Applications : Solvent for polar compounds and intermediate in polymer synthesis.
  • Safety: Lower toxicity compared to amino-substituted analogs but requires handling precautions due to flammability (flash point: 62°C) .

b) (2-2-Dimethylcyclohexyl)methanol (CAS: 81980-07-6)

  • Molecular Formula : C₉H₁₈O
  • Molecular Weight : 142.24 g/mol
  • Key Differences : Two methyl groups increase steric bulk and lipophilicity.
  • Applications : Used in fragrance synthesis and as a surfactant precursor.
  • Research : Enhanced thermal stability compared to unsubstituted analogs .

c) [1-(Aminomethyl)-2-methylcyclohexyl]methanol (CAS: 1860955-40-3)

  • Molecular Formula: C₉H₁₉NO
  • Molecular Weight : 157.25 g/mol
  • Key Differences: Additional methyl and aminomethyl groups create a branched structure.
  • Applications : Investigated in peptide mimetics and chiral catalysts .

Aromatic Analogs

a) (2-Aminophenyl)methanol (CAS: 5344-90-1)

  • Molecular Formula: C₇H₉NO
  • Molecular Weight : 123.15 g/mol
  • Key Differences : Aromatic ring introduces π-π interactions and electronic effects.
  • Research : Forms hydrogen-bonded layers in crystal structures, relevant in materials science .

Hydrochloride Salts

a) (2-Aminocyclohexyl)methanol Hydrochloride (CAS: 28250-45-5)

  • Molecular Formula: C₇H₁₆ClNO
  • Molecular Weight : 165.66 g/mol
  • Key Differences: Enhanced solubility in polar solvents (e.g., water, methanol) compared to the free base.
  • Applications : Preferred in drug formulation for improved bioavailability .

b) (1-Aminocyclohexyl)methanol Hydrochloride (CAS: 814254-62-1)

  • Molecular Formula: C₇H₁₆ClNO
  • Molecular Weight : 165.66 g/mol
  • Key Differences: Amino group positioned at C1 instead of C2 alters stereochemistry and reactivity.
  • Research : Explored in neurological drug candidates targeting amine receptors .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Physical State
This compound C₇H₁₅NO 129.20 5691-21-4 White-yellow solid
Cyclohexanemethanol C₇H₁₄O 114.19 100-49-2 Colorless liquid
(2-Aminophenyl)methanol C₇H₉NO 123.15 5344-90-1 Crystalline solid
This compound HCl C₇H₁₆ClNO 165.66 28250-45-5 White crystalline powder

Research Findings and Trends

  • Solvent Selection: Methanol is preferred over ethanol for synthesizing this compound derivatives due to cost and environmental factors .
  • Stereochemical Impact : The trans isomer exhibits higher biological activity in drug candidates compared to cis analogs .
  • Safety: Amino-substituted cyclohexanemethanols require stringent handling protocols (e.g., ventilation, PPE) due to toxicity risks .

Properties

IUPAC Name

(2-aminocyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWPGEWXYDEQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89854-92-2
Record name (2-aminocyclohexyl)methanol
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Synthesis routes and methods

Procedure details

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